molecular formula C8H15N3O B2786220 6-(Azidomethyl)-2,2-dimethyloxane CAS No. 2138418-15-0

6-(Azidomethyl)-2,2-dimethyloxane

Cat. No.: B2786220
CAS No.: 2138418-15-0
M. Wt: 169.228
InChI Key: FHQGIIMICYAHDI-UHFFFAOYSA-N
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Description

6-(Azidomethyl)-2,2-dimethyloxane is a versatile chemical building block designed for advanced research and development, particularly in medicinal chemistry and chemical biology. The azidomethyl functional group is a critical handle for Click Chemistry, enabling efficient, site-specific ligation with alkynes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reactivity makes the compound invaluable for synthesizing more complex molecular architectures, conjugating biomolecules, and developing chemical probes. The 2,2-dimethyloxane scaffold provides a stable, rigid framework that can influence the compound's stereoelectronic properties and metabolic stability. Researchers can leverage this structure in the design and synthesis of novel compounds, such as sulfonamides, which have shown promise as inhibitors of critical biological pathways like the Hypoxia Inducible Factor (HIF) pathway for cancer therapy . As a specialized intermediate, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(azidomethyl)-2,2-dimethyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-8(2)5-3-4-7(12-8)6-10-11-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQGIIMICYAHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)CN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azidomethyl)-2,2-dimethyloxane typically involves the introduction of an azido group into a pre-formed dimethyloxane ring. One common method is the nucleophilic substitution reaction where a halomethyl derivative of dimethyloxane reacts with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve safety, given the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions

6-(Azidomethyl)-2,2-dimethyloxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Azidomethyl)-2,2-dimethyloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)-2,2-dimethyloxane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The formation of triazoles is facilitated by the presence of a catalyst, typically copper(I) iodide, which promotes the regioselective cycloaddition with alkynes .

Comparison with Similar Compounds

1,4-Bis(azidomethyl)-benzene

Key Differences :

  • Ring System : Benzene (aromatic) vs. oxane (saturated ether).
  • Reactivity : The aromatic azidomethyl compound participates in macrocycle formation, while 6-(Azidomethyl)-2,2-dimethyloxane’s oxane ring may influence steric hindrance in reactions.
  • Applications : 1,4-Bis(azidomethyl)-benzene is used in supramolecular chemistry for self-assembling macrocycles, whereas the oxane derivative’s applications are less documented but may align with energetic materials due to its azide group .

2,2-Bis(azidomethyl)propane-1,3-diol

Key Differences :

  • Functional Groups : Diol vs. ether; the oxane derivative lacks hydroxyl groups, reducing hydrophilicity.
  • Energetic Properties : 2,2-Bis(azidomethyl)propane-1,3-diol releases significant energy upon decomposition, making it suitable for rocket propellants. The oxane analog’s energy content is likely lower due to its stable ether ring but may offer better thermal stability .

4-(2-Bromoethyl)-2,2-dimethyloxane

Structure and Properties :

  • Structural analog with a bromoethyl group instead of azidomethyl.
  • Molecular formula C9H17BrO ; predicted collision cross-section (CCS) values for adducts range from 143.3–150.1 Ų .

Key Differences :

  • Reactivity : Bromine supports nucleophilic substitution, whereas the azide group enables cycloaddition or explosive decomposition.
  • Applications : Bromoethyl derivatives are intermediates in organic synthesis, while azidomethyl compounds are leveraged in click chemistry or explosives .

1,3,5-Tris(azidomethyl)benzene

Key Differences :

  • Thermal Behavior : Tris(azidomethyl)benzene is prone to rapid exothermic decomposition, whereas the oxane derivative’s saturated ring may enhance stability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Applications References
This compound C8H15N3O Azidomethyl, ether Click chemistry, energetics Inferred
1,4-Bis(azidomethyl)-benzene C8H8N6 Azidomethyl, aromatic Supramolecular chemistry
2,2-Bis(azidomethyl)propane-1,3-diol C5H8N6O2 Azidomethyl, diol Energetic plasticizers
4-(2-Bromoethyl)-2,2-dimethyloxane C9H17BrO Bromoethyl, ether Synthetic intermediate

Table 2: Reactivity and Stability

Compound Thermal Stability Key Reactivity
This compound Moderate CuAAC, controlled decomposition
1,4-Bis(azidomethyl)-benzene Low Macrocycle formation, explosive risk
2,2-Bis(azidomethyl)propane-1,3-diol Moderate High-energy decomposition, plasticizer compatibility
1,3,5-Tris(azidomethyl)benzene Low Rapid exothermic decomposition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Azidomethyl)-2,2-dimethyloxane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a precursor like 6-(chloromethyl)-2,2-dimethyloxane with sodium azide in polar aprotic solvents (e.g., DMF or DMSO) under reflux (60–80°C). Yield optimization requires strict control of moisture (to prevent azide hydrolysis) and stoichiometric excess of NaN₃ (1.2–1.5 equiv.) . Side products like alkyl amines may form if reducing agents are present; thus, inert atmospheres (argon/nitrogen) are recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The azidomethyl group (-CH₂N₃) shows distinct signals: δ ~3.5–4.0 ppm (¹H, triplet for -CH₂-) and δ ~50–55 ppm (¹³C). Dimethyl groups on the oxane ring appear as singlets at δ ~1.2 ppm (¹H) and δ ~25 ppm (¹³C) .
  • IR Spectroscopy : The azide (-N₃) stretch is observed at 2100–2150 cm⁻¹. Confirm absence of residual hydroxyl (-OH) or amine (-NH) peaks to rule out hydrolysis .
  • GC-MS : Use low-polarity columns (e.g., DB-5) to detect volatile impurities. The molecular ion [M⁺] for C₈H₁₅N₃O is expected at m/z 169 .

Q. How can researchers safely handle the azide functional group in this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (argon) at ≤4°C to prevent thermal decomposition or moisture-induced side reactions .
  • Safety Protocols : Use blast shields and fume hoods during synthesis. Avoid contact with heavy metals (e.g., Cu, Pb) to prevent explosive metal azide formation. Quench waste with NaNO₂/HCl to neutralize azides .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in click chemistry applications?

  • Methodological Answer : Discrepancies in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency may arise from steric hindrance from the dimethyloxane ring. Mitigation approaches:

  • Use bulkier ligands (e.g., TBTA) to stabilize Cu(I) and enhance reaction rates .
  • Screen solvents (e.g., tert-butanol/water mixtures) to improve solubility of hydrophobic substrates .
  • Quantify reaction progress via ¹H NMR tracking of alkyne proton disappearance (δ ~2.5–3.5 ppm) .

Q. How does the steric environment of this compound influence its stability under oxidative conditions?

  • Methodological Answer : The dimethyl groups on the oxane ring create a sterically protected azidomethyl moiety, reducing susceptibility to oxidation. To validate:

  • Perform kinetic studies using oxidizing agents (e.g., KMnO₄, H₂O₂) in acidic/neutral conditions. Monitor azide decomposition via IR or HPLC .
  • Compare with unsubstituted analogs (e.g., 6-azidomethyltetrahydropyran) to quantify steric effects on half-life .

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